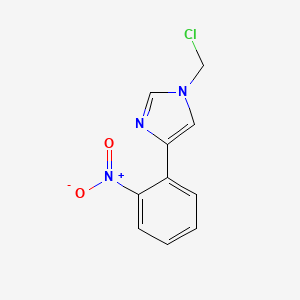

![molecular formula C20H14F3N3O2S B2501290 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955801-13-5](/img/structure/B2501290.png)

3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine-2,4-dione derivative, which is a class of compounds that have been extensively studied for their potential as therapeutic agents. These compounds have shown a variety of pharmacological activities, including the ability to act as antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor and the human gonadotropin-releasing hormone (GnRH) receptor .

Synthesis Analysis

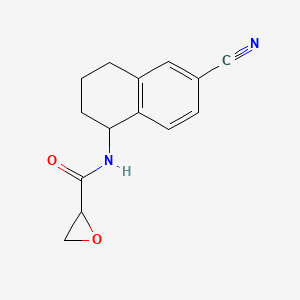

The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. The synthesis process aims to introduce various functional groups that can enhance the binding affinity and biological activity of the compounds. For example, the introduction of a biaryl moiety has led to the discovery of highly potent and orally active non-peptide LHRH antagonists . Similarly, the presence of a 2-(2-pyridyl)ethyl group on the core structure has been identified as a key feature for good receptor binding activity in GnRH receptor antagonists .

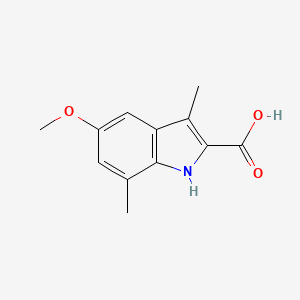

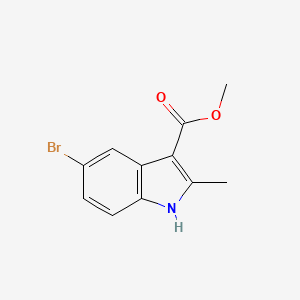

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is characterized by a fused heterocyclic system that can be related to purine bases such as guanine and adenine. The molecular structures of these compounds are typically confirmed using techniques such as IR, NMR, and mass spectrometry. X-ray diffraction analysis has revealed that these molecules generally assume a planar conformation, which may be important for their interaction with biological targets .

Chemical Reactions Analysis

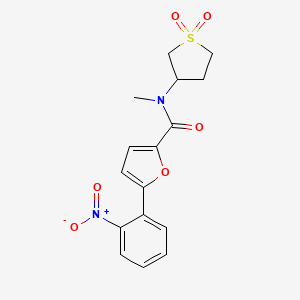

Thieno[2,3-d]pyrimidine-2,4-dione derivatives undergo various chemical reactions during their synthesis. These reactions are carefully designed to introduce specific substituents that can modulate the compounds' pharmacological properties. For instance, the introduction of a methoxyurea side chain has been shown to form an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . The synthesis of these compounds often benefits from mild reaction conditions, simple purification, and good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can significantly affect the lipophilicity and membrane permeability of these compounds. For example, the presence of a trifluoromethyl group is a common feature in these derivatives and is associated with increased lipophilicity . The planar conformation of the molecules, as revealed by X-ray diffraction, may also play a role in their ability to interact with biological targets and exhibit pharmacological effects .

Applications De Recherche Scientifique

Synthesis of Functionalized Heterocycles

Researchers have developed methods for synthesizing functionalized 1H-pyrimidines, which are significant in the creation of novel therapeutic agents and materials with unique properties. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction demonstrated the versatility of pyrimidine derivatives in creating structurally diverse compounds with potential biological activities (Verma & Jain, 2012).

Applications in Organic Electronics

The compound has also found applications in the field of organic electronics, particularly in the development of novel electron acceptor materials for polymer solar cells. The design of n-type conjugated polyelectrolytes incorporating thiophenyl units for use as electron transport layers in solar cells highlights the importance of these compounds in enhancing the efficiency of organic photovoltaic devices (Hu et al., 2015).

Advancements in Heterocyclic Chemistry

The exploration of heterocyclic chemistry has led to the development of new methodologies for the synthesis of fused heterocycles incorporating the trifluoromethyl group. These methodologies leverage microwave-assisted synthesis to efficiently produce pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, demonstrating the compound's role in facilitating the creation of heterocyclic structures with potential application in drug discovery and development (Shaaban, 2008).

Contribution to Material Science

In material science, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes using thiophenyl units has been shown to significantly improve the performance of polymer solar cells. This research underlines the importance of such compounds in the development of high-efficiency, low-cost renewable energy solutions (Hu et al., 2015).

Mécanisme D'action

Target of action

Pyrido[2,3-d]pyrimidines, a related class of compounds, have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of action

Compounds with a similar structure have been found to form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .

Biochemical pathways

Related compounds have been found to affect various signaling pathways associated with the proteins they target .

Result of action

Related compounds have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action environment

Related compounds have been found to undergo reactions under visible light irradiation .

Propriétés

IUPAC Name |

3-(thiophen-2-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-7-5-13(6-8-14)11-25-16-4-1-9-24-17(16)18(27)26(19(25)28)12-15-3-2-10-29-15/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUVLBIIDAOVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)